2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid
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Overview
Description
2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of two fluorine atoms, a hydroxymethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method involves the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst . This reaction yields the desired cyclopropane derivative, although the yield may be relatively low.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of cyclopropanation and the use of fluorinated reagents suggest that scalable methods could be developed based on existing synthetic routes.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid results in 2,2-Difluoro-1-(carboxymethyl)cyclopropane-1-carboxylic acid.
Reduction: Reduction of the carboxylic acid group yields 2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-methanol.
Substitution: Substitution of fluorine atoms can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid
- 2,2-Difluoro-1-hydroxymethyl-1-(4ʹ-methoxyphenyl)-cyclopropane
Uniqueness
2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups and fluorine atoms. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-4(5,2-8)3(9)10/h8H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWCUAVZFFBHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2356855-45-1 |
Source
|
Record name | 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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